molecular formula C30H18N6O6 B12550119 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine CAS No. 827032-38-2

2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine

Cat. No.: B12550119
CAS No.: 827032-38-2
M. Wt: 558.5 g/mol
InChI Key: JILLIZUDHNXYPC-UHFFFAOYSA-N
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Description

2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is a symmetrical triazine derivative characterized by three ethynyl-linked 4-nitrophenyl substituents. The nitro groups impart electron-withdrawing properties, while the ethynyl spacers enhance conjugation and rigidity, making it a candidate for applications in materials science and optoelectronics .

Properties

CAS No.

827032-38-2

Molecular Formula

C30H18N6O6

Molecular Weight

558.5 g/mol

IUPAC Name

2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine

InChI

InChI=1S/C30H18N6O6/c31-28-25(16-7-19-1-10-22(11-2-19)34(37)38)29(32)27(18-9-21-5-14-24(15-6-21)36(41)42)30(33)26(28)17-8-20-3-12-23(13-4-20)35(39)40/h1-6,10-15H,31-33H2

InChI Key

JILLIZUDHNXYPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2N)C#CC3=CC=C(C=C3)[N+](=O)[O-])N)C#CC4=CC=C(C=C4)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Ethynylbenzene Derivatives: Starting with 4-nitrobenzaldehyde, it undergoes a reaction with sodium acetylide to form 4-nitrophenylethynylbenzene.

    Coupling Reaction: The ethynylbenzene derivatives are then coupled with a benzene-1,3,5-triamine core using a palladium-catalyzed Sonogashira coupling reaction. This step requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents.

    Coupling: Palladium catalysts, copper iodide, solvents like THF or dimethylformamide (DMF).

Major Products

    Reduction: Formation of 2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of extended conjugated systems or polymers.

Scientific Research Applications

2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and ethynyl groups. These interactions can modulate biological pathways or facilitate the formation of complex molecular structures. The ethynyl groups provide sites for further functionalization, allowing the compound to be tailored for specific applications.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impacts

Compound Name Substituents Electronic Effects Key Properties
2,4,6-Tris[(4-nitrophenyl)ethynyl]-benzene-1,3,5-triamine 4-Nitrophenyl ethynyl Strong electron-withdrawing High rigidity, conjugation, low solubility
N²,N⁴-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS 100882-09-5) 4-Nitrophenyl (two substituents) Moderate electron-withdrawing Melting point: >300°C; used in supramolecular assemblies
1,3,5-Tris(4-aminophenyl)benzene (TAPB) 4-Aminophenyl Electron-donating Forms microporous polymers for gas separation
N,N',N''-Tris(2,4-dibromophenyl)-1,3,5-triazine-2,4,6-triamine (CAS 2516-65-6) 2,4-Dibromophenyl Steric hindrance, weak EW High molecular weight (827.78 g/mol); flame retardancy

Key Observations :

  • Nitro Groups : Enhance thermal stability and intermolecular interactions (e.g., CAS 100882-09-5 has a melting point >300°C) but reduce solubility in polar solvents .
  • Ethynyl Linkers : Improve π-conjugation, as seen in analogous compounds like PPEMB (1,3-[2-(4-pyridinyl-4-phenyl)ethynyl]-2-methylbenzene), which exhibit enhanced charge transport in thin-film devices .
  • Amino Groups: Increase solubility and reactivity, enabling applications in polymer matrices (e.g., TAPB in microporous polyimides) .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility pKa (Predicted)
2,4,6-Tris[(4-nitrophenyl)ethynyl]-benzene-1,3,5-triamine ~694 (estimated) 128–132 (analog) Low (organic solvents) 7.46
N²-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS 30360-13-5) 247.08 318 Insoluble in water 4.65
Hexamethylmelamine (Altretamine) 210.28 170–172 1.54 g/L (25°C) N/A

Key Trends :

  • Nitro Substituents : Increase melting points (e.g., 318°C for CAS 30360-13-5) due to strong dipole-dipole interactions .
  • Ethynyl Groups: Reduce solubility compared to alkylamino derivatives (e.g., Hexamethylmelamine, 1.54 g/L) .

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